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Compound of Interest

Compound Name: BI 224436

Cat. No.: B606078 Get Quote

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of BI 224436, a Non-

Catalytic Site HIV-1 Integrase Inhibitor

Introduction
BI 224436 is a first-in-class, potent, and orally bioavailable non-catalytic site integrase inhibitor

(NCINI) developed for the treatment of HIV-1 infection.[1][2] Unlike previously approved

integrase strand transfer inhibitors (INSTIs) such as raltegravir and dolutegravir, which target

the catalytic active site of the HIV-1 integrase (IN) enzyme, BI 224436 binds to a distinct,

allosteric pocket located at the dimer interface of the IN catalytic core domain (CCD).[1][3] This

unique mechanism of action allows it to inhibit the 3'-processing step of viral DNA integration

and also disrupt the crucial interaction between IN and the host cell lens epithelium-derived

growth factor (LEDGF/p75), a cofactor essential for tethering the viral pre-integration complex

to the host chromatin.[1][4] This guide provides a detailed overview of the structure-activity

relationship (SAR) studies that led to the discovery of BI 224436, outlines the experimental

protocols used for its evaluation, and visualizes its mechanism and the discovery process.

Mechanism of Action: Allosteric Inhibition of HIV-1
Integrase
HIV-1 integrase is essential for viral replication, catalyzing the insertion of the viral genome into

the host cell's DNA through a two-step process:
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3'-Processing: IN recognizes and cleaves a dinucleotide from each 3'-end of the viral long

terminal repeats (LTRs).[1][5]

Strand Transfer: The processed 3'-ends of the viral DNA are then covalently joined to the

host cell's DNA.[1]

BI 224436 exerts its antiviral effect by binding to a conserved allosteric pocket at the IN CCD

dimer interface.[3][6] This binding event has a dual inhibitory effect: it directly prevents the 3'-

processing reaction and it blocks the interaction of IN with the host cofactor LEDGF/p75, both

of which are critical for successful viral integration.[1][4]
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Caption: Mechanism of BI 224436 action on HIV-1 integrase.
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Structure-Activity Relationship (SAR) Studies
The discovery of BI 224436 began with a high-throughput screen that identified a 3-

quinolineacetic acid derivative (Compound 1) as a hit.[6] Subsequent optimization focused on

three key regions of the scaffold: the C3-acetic acid moiety, the C4-aryl substituent, and the "B-

ring" of the quinoline core.[6]

SAR Optimization Workflow
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Caption: Logical workflow of the SAR optimization for BI 224436.

C3 Acetic Acid Moiety Modifications
Modifications at the α-position of the C3-acetic acid were explored to improve potency. It was

found that introducing small alkyl groups enhanced both intrinsic and antiviral activity, while

stereochemistry was critical. The (S)-enantiomer was significantly more active than the (R)-

enantiomer.[6]

Table 1: SAR at the C3 Acetic Acid Moiety
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Compound R
Stereochemist
ry

LTR-Cleavage
IC₅₀ (nM)[6]

Antiviral EC₅₀
(nM)[6]

5 H Racemic 1,400 2,700

7 -CH₃ Racemic 1,300 2,500

8 -CH₂CH₃ Racemic 200 470

10 -CH₃ (from 9) R 1,500 >10,000

| 11 | -CH₃ (from 9) | S | 20 | 220 |

Note: Data for compounds 10 and 11 are derived from the methoxy analog 9, but illustrate the

critical effect of α-substitution and stereochemistry.[6]

C4-Aryl Substituent Modifications
The C4-aryl group plays a crucial role in binding within the hydrophobic pocket of the integrase

dimer. A variety of aryl and heteroaryl groups were investigated to balance potency and

metabolic stability. Introduction of a quinoline substituent at this position was found to be

optimal, significantly improving metabolic stability while maintaining high potency.[6]

Table 2: SAR at the C4-Aryl Position

Compound C4-Aryl Group
LTR-Cleavage
IC₅₀ (nM)[6]

Antiviral EC₅₀
(nM)[6]

Human
Hepatocyte
Stability
(%QH)[1]

1 Phenyl 5,300 >10,000 N/A

5 4-Chlorophenyl 1,400 2,700 N/A

| 26 (BI 224436) | Dihydropyrano-quinolinyl | 15 | 11-27 | 13 |

B-Ring Modifications
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Modifications to the B-ring of the quinoline core were found to influence the compound's

sensitivity to human serum. Removing the C7-methyl group from a precursor compound led to

BI 224436, which exhibited not only excellent potency but also an improved serum shift profile,

a key property for clinical candidates.[6]

Table 3: SAR at the B-Ring

Compound
B-Ring
Substitution

Antiviral EC₅₀ (nM)
[6]

Serum-Shifted EC₅₀
(fold change)[1][6]

24 C7-Methyl ~20-40 >4

| 26 (BI 224436) | C7-H | 11-27 | 2.1 |

Summary of BI 224436 Preclinical Profile
The systematic optimization process resulted in BI 224436, a compound with a potent and

well-balanced preclinical profile, making it the first NCINI to advance to clinical trials.[1][7]

Table 4: In Vitro Activity and ADME Properties of BI 224436
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Parameter Value Reference

Biochemical Activity

LTR-Cleavage IC₅₀ 15 nM [1]

IN-LEDGF Interaction IC₅₀ 11 nM [4]

Strand Transfer IC₅₀ >50,000 nM [4]

Antiviral Activity

Antiviral EC₅₀ (PBMCs) 7.2 - 15 nM [4]

Antiviral EC₅₀ (various strains) 11 - 27 nM [1]

50% Human Serum Shift

(ssEC₅₀)
2.1-fold [1][7]

Cellular Cytotoxicity (CC₅₀) >90,000 - 110,000 nM [1][5]

ADME Properties

Aqueous Solubility (pH 2.0-

6.8)
>0.84 mg/mL [1]

Caco-2 Permeability (A→B) 14 x 10⁻⁶ cm/s [1]

CYP2C9 Inhibition IC₅₀ 20 µM [1]

Human Hepatocyte Stability 13% QH [1]

In Vivo Pharmacokinetics

| Oral Bioavailability (Rat / Monkey / Dog) | 54% / 82% / 81% |[5][7] |

Experimental Protocols
Detailed methodologies were crucial for the evaluation and optimization of the BI 224436
series.

LTR 3'-Processing Cleavage Assay
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This biochemical assay measures the ability of a compound to inhibit the 3'-processing activity

of recombinant HIV-1 integrase.

Principle: A synthetic DNA substrate mimicking the viral LTR is used. It consists of two

annealed oligonucleotides, one labeled with a 5'-fluorophore (e.g., Rhodamine Red-X) and

the other with a 3'-quencher (e.g., Black Hole Quencher).[3][6] In the intact duplex,

fluorescence is quenched. Upon 3'-processing by integrase, the dinucleotide attached to the

quencher is cleaved and released, leading to an increase in fluorescence.[6]

Protocol:

Recombinant HIV-1 integrase is pre-incubated with the test compound at various

concentrations in an appropriate assay buffer.

The dual-labeled LTR DNA substrate is added to initiate the reaction.

The reaction is incubated at 37°C.

Fluorescence intensity is measured over time using a plate reader.

The rate of reaction is calculated, and the data is used to determine the IC₅₀ value,

representing the concentration of inhibitor required to reduce enzymatic activity by 50%.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.opnme.com/sites/default/files/opnMe_M2O_Profile_HIV_Integrase_BI_224436_0.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027581/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027581/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LTR 3'-Processing Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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